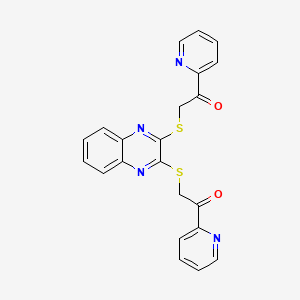
2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a complex organic compound featuring a quinoxaline core linked to two pyridinyl ethanone groups through sulfur bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with pyridinyl ethanone in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, leading to simpler derivatives.
Substitution: The pyridinyl and quinoxaline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the cleavage of sulfur bridges, forming simpler quinoxaline or pyridinyl derivatives .
Aplicaciones Científicas De Investigación
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline and pyridinyl groups can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(ethylenedioxy)diethanethiol
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- (4Z,4′Z)-2,2′-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper (II) tetrabromide
Uniqueness
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) stands out due to its unique combination of quinoxaline and pyridinyl groups linked by sulfur bridges. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H16N4O2S2 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-[3-(2-oxo-2-pyridin-2-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C22H16N4O2S2/c27-19(17-9-3-5-11-23-17)13-29-21-22(26-16-8-2-1-7-15(16)25-21)30-14-20(28)18-10-4-6-12-24-18/h1-12H,13-14H2 |
Clave InChI |
MJKILBPXJBLOGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=CC=N3)SCC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
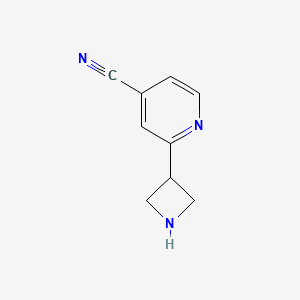
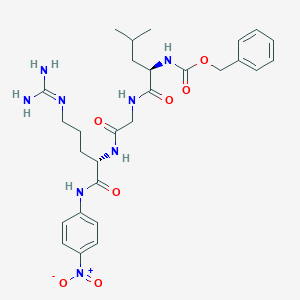
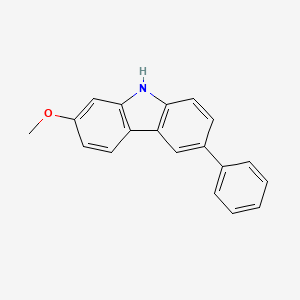
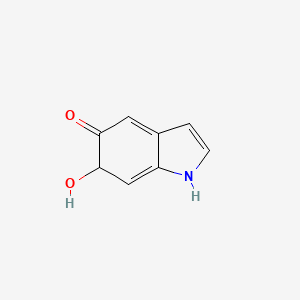


![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
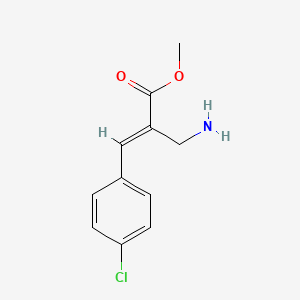
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
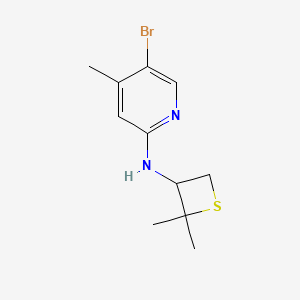
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
